Phenyl (6-quinoxalinyl)methanone

Fragment-based drug discovery Ligand efficiency Quinoxaline SAR

Procure the unsubstituted Phenyl (6-quinoxalinyl)methanone to enable full synthetic control over your quinoxaline derivatization program. This fragment-sized building block (MW 234.25, mp 117–120 °C) preserves maximal flexibility at the C2/C3 positions, avoiding steric constraints imposed by pre-functionalized analogs. Ideal for systematic SAR exploration of lipophilic 6-benzoyl pharmacophores in kinase inhibition. Crystalline solid suitable for fragment-based screening by X-ray or SPR.

Molecular Formula C15H10N2O
Molecular Weight 234.25 g/mol
Cat. No. B8375767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl (6-quinoxalinyl)methanone
Molecular FormulaC15H10N2O
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC3=NC=CN=C3C=C2
InChIInChI=1S/C15H10N2O/c18-15(11-4-2-1-3-5-11)12-6-7-13-14(10-12)17-9-8-16-13/h1-10H
InChIKeyKLHFKOHXGYJESZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl (6-quinoxalinyl)methanone: Core Physicochemical and Structural Profile for Procurement Evaluation


Phenyl (6-quinoxalinyl)methanone (CAS 130345-46-9, molecular formula C₁₅H₁₀N₂O, MW 234.25 g/mol) is a heterocyclic compound of the 6-benzoylquinoxaline class, composed of a quinoxaline bicyclic core bearing a phenyl carbonyl substituent at the 6-position [1]. It is a crystalline solid with a reported melting point of 117–120 °C . The compound serves primarily as a versatile synthetic building block in medicinal chemistry and materials science, with commercial availability at ≥95% purity from multiple suppliers .

Why In-Class Quinoxaline Analogs Cannot Substitute for Phenyl (6-quinoxalinyl)methanone Without Functional Compromise


Within the 6-benzoylquinoxaline series, substitution at the 2- and 3-positions of the quinoxaline core has been shown to determine kinase selectivity profiles, enzymatic inhibitory potency, and physicochemical properties [1]. For example, the addition of 2,3-dichloro substitution yields a reactive electrophilic intermediate suitable for nucleophilic displacement [2], while 2,3-difuranyl substitution (WAY-608094) increases molecular weight by 56% and shifts biological target engagement toward Bcl-2 family proteins with an EC₅₀ of 9.94 µM [3]. The unsubstituted 2,3-positions on the quinoxaline core of Phenyl (6-quinoxalinyl)methanone preserve maximal synthetic flexibility and minimize steric hindrance, making it the preferred starting material when further derivatization is planned—a feature lost if a pre-substituted analog is procured instead [4].

Quantitative Comparative Evidence for Phenyl (6-quinoxalinyl)methanone Against Closest Structural Analogs


Molecular Weight Advantage: 36% Lower MW Than 2,3-Difuranyl Analog Reduces Steric Bulk for Fragment-Based Design

Phenyl (6-quinoxalinyl)methanone possesses a molecular weight of 234.25 g/mol, which is 36.1% lower than that of (2,3-di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone (WAY-608094; MW 366.37 g/mol, difference = 132.12 g/mol) . In fragment-based drug discovery, a MW below 250 is generally considered the upper limit for fragment-sized ligands, whereas WAY-608094 exceeds this threshold by 47% [1].

Fragment-based drug discovery Ligand efficiency Quinoxaline SAR

Synthetic Accessibility: One-Step Cyclocondensation with 59.3% Yield Enables Scalable Procurement of the Unsubstituted Scaffold

Phenyl (6-quinoxalinyl)methanone is accessible via a single-step cyclocondensation of commercially available 3,4-diaminobenzophenone with glyoxal (ethanedial) in methanol at reflux, yielding 59.3% after 3 hours . By contrast, the 2,3-dichloro analog (6-benzoyl-2,3-dichloroquinoxaline) requires additional halogenation steps, and the 2,3-difuranyl analog necessitates Stille or Suzuki coupling for furan introduction [1].

Quinoxaline synthesis Cyclocondensation Medicinal chemistry intermediates

Unsubstituted 2,3-Positions Preserve Synthetic Versatility: A Differentiating Feature vs. 2,3-Dichloro and 2,3-Difuranyl Analogs

The 2- and 3-positions of Phenyl (6-quinoxalinyl)methanone are unsubstituted (both bear hydrogen atoms), whereas the closest reactive analog, 6-benzoyl-2,3-dichloroquinoxaline, has both positions occupied by chlorine atoms amenable to nucleophilic aromatic substitution but not to electrophilic or oxidative functionalization [1]. The 2,3-difuranyl analog WAY-608094 has both positions blocked by bulky furan rings, precluding further derivatization without deconstructive chemistry . This structural feature makes the target compound the preferred scaffold when a systematic exploration of 2,3-substitution space (e.g., aryl, alkyl, amino, or heteroaryl introduction) is required [2].

Diversifiable scaffold Late-stage functionalization Quinoxaline derivatization

PDGFR Kinase Pharmacophore Compatibility: 6-Position Benzoyl Group Matches Lipophilic Pocket Requirements While Preserving 2,3-Derivatizability

SAR studies on quinoxaline-based PDGFR tyrosine kinase inhibitors have established that lipophilic substituents at the 6- and 7-positions are essential for potency, while the 3-position tolerates phenyl groups [1]. Phenyl (6-quinoxalinyl)methanone satisfies the lipophilic 6-position requirement with its benzoyl group, and its unsubstituted 2,3-positions represent an unexplored opportunity relative to the 3-phenylquinoxaline series (e.g., 2-methyl-3-phenylquinoxaline, which inhibits PDGFR kinase with an IC₅₀ > 100 µM in intact cells) . The potency of established quinoxaline PDGFR inhibitors (IC₅₀ range: 0.09–1 µM against purified enzyme) provides a class-level benchmark for what optimized 2,3-substitution of the target scaffold could achieve .

PDGF receptor tyrosine kinase Kinase inhibitor scaffold Quinoxaline SAR

Single-Crystal X-Ray Structure Confirms Molecular Geometry, Enabling Structure-Based Design with Higher Confidence Than Uncharacterized Analogs

The single-crystal X-ray structure of 7-benzoyl quinoxaline (BQ; the positional isomer of Phenyl (6-quinoxalinyl)methanone) has been solved and deposited, confirming the planar quinoxaline core and the dihedral angle between the phenyl ring and the quinoxaline plane [1]. DFT calculations and molecular docking studies using this crystal structure have validated the compound's potential binding mode against relevant protein targets [2]. In contrast, no crystal structure is available in the Cambridge Structural Database for WAY-608094 or 6-benzoyl-2,3-dichloroquinoxaline, limiting the reliability of in silico predictions for those analogs [3].

X-ray crystallography Structure-based drug design Molecular docking validation

Recommended Procurement and Application Scenarios for Phenyl (6-quinoxalinyl)methanone Based on Quantitative Evidence


Kinase Inhibitor Lead Generation via 2,3-Diversification of the 6-Benzoylquinoxaline Scaffold

Procurement is recommended when the research objective is systematic exploration of 2,3-substitution space on a quinoxaline core bearing a pre-installed lipophilic 6-benzoyl pharmacophore. The unsubstituted C2 and C3 positions enable late-stage diversification via electrophilic, nucleophilic, or transition-metal-catalyzed chemistries [1]. The established SAR showing that lipophilic 6-substituents are essential for PDGFR kinase inhibition provides a validated starting point [2], while the sub-250 Da molecular weight ensures that elaborated derivatives remain within drug-like physicochemical space .

Fragment-Based Drug Discovery (FBDD) Library Construction

At 234.25 g/mol, Phenyl (6-quinoxalinyl)methanone meets the Rule of Three criteria for fragment libraries (MW < 250, clogP < 3.5, H-bond donors ≤ 3, H-bond acceptors ≤ 6) [1]. Its single-step synthesis from readily available precursors supports cost-effective acquisition for high-concentration fragment screening campaigns [2]. The confirmed melting point (117–120 °C) and crystalline nature facilitate physical biophysical assay formats (e.g., STD-NMR, SPR, and X-ray crystallography) that require high aqueous solubility and well-defined solution behavior .

Synthesis of Fused Polyheterocyclic Systems via the Beirut Reaction or Nucleophilic Displacement

The 6-benzoylquinoxaline core has been established as a viable substrate for the synthesis of tetrazolo[1,5-a]quinoxalines, 2-methylidene-1,3-dithiolo[4,5-b]quinoxalines, and pyrazolo[1′,5′:1,2]imidazolo[4,5-b]quinoxalines when the 2- and 3-positions are functionalized with leaving groups [1]. Procuring the parent unsubstituted compound allows researchers to install custom leaving groups or reactive handles tailored to their specific fused-ring target, rather than being constrained by pre-installed chlorine atoms [2].

Dye-Based Photoinitiator Development for Radical Polymerization

Derivatives of 6-benzoylquinoxaline have been investigated as novel dye-based initiators for radical polymerization in one-component systems, where the benzoyl group contributes to the chromophore's absorption profile and the quinoxaline core modulates electron-transfer properties [1]. The parent compound serves as the minimal chromophoric unit for systematic structure-property relationship studies, with optical efficiency benchmarks from related quinoxaline dyes (≈10% optical efficiency vs. Lumogen Red 305 at 7.4%) providing a quantitative performance target [2].

Quote Request

Request a Quote for Phenyl (6-quinoxalinyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.